N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a thiazole ring via an acetamide bridge. The thiazole is further substituted with a 4,6-dimethylpyrimidin-2-ylamino group. Synthesis likely involves condensation of thiosemicarbazide derivatives with benzodioxin precursors under sodium acetate catalysis, analogous to methods described for related thiadiazole-fused compounds .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-11-7-12(2)21-18(20-11)24-19-23-14(10-28-19)9-17(25)22-13-3-4-15-16(8-13)27-6-5-26-15/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,22,25)(H,20,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXFNQKWQZNJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide” typically involves multi-step organic reactions. The starting materials might include 2,3-dihydrobenzo[b][1,4]dioxin, 4,6-dimethylpyrimidine, and thiazole derivatives. Key steps in the synthesis could involve:
- Formation of the thiazole ring through cyclization reactions.
- Coupling reactions to attach the pyrimidine and thiazole moieties.
- Final acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify functional groups, such as converting the acetamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Physical Properties
- Molecular Weight : 336.35 g/mol
- CAS Number : 1790895-25-8
- Purity : 98%
Antimycobacterial Activity
Recent studies have identified derivatives of the compound as potent inhibitors of DprE1 (Decaprenylphosphoryl--D-ribofuranose 2'-epimerase), an essential enzyme in the biosynthesis of mycobacterial cell walls. The inhibition of DprE1 has significant implications for treating tuberculosis (TB), as it targets a critical pathway in Mycobacterium tuberculosis.
Case Study : A study published in 2020 demonstrated that analogs of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various strains of TB, indicating their potential as new anti-TB agents .
Immunomodulatory Effects
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure have been explored for their immunomodulatory properties. These compounds can influence immune responses, making them candidates for developing therapies for autoimmune diseases and other conditions where immune modulation is beneficial.
Research Insight : A patent application highlighted the use of similar compounds as immunomodulators, suggesting their utility in enhancing or suppressing immune responses depending on the therapeutic needs .
Anticancer Potential
The thiazole ring present in the compound has been associated with anticancer activity. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Example Application : In vitro studies have shown that compounds with similar structures can effectively inhibit the proliferation of various cancer cell lines, suggesting that this compound may also exhibit similar properties .
Summary Table of Applications
Mechanism of Action
The mechanism by which “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide” exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting or activating their function. The pathways involved could include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs are compared below:
Key Observations:
- Molecular Weight: The target compound (396.46 g/mol) is lighter than Compound 17d (433.51 g/mol) due to the absence of a bulky bicycloheptane group.
- Biological Activity: Compound 17d’s CDK9 inhibition highlights the importance of sulfonyl and bicyclic groups in kinase binding, suggesting the target compound’s pyrimidine could offer alternative binding interactions .
Hydrogen Bonding and Crystallography
The target compound’s acetamide and pyrimidine moieties enable hydrogen-bond donor/acceptor interactions critical for molecular recognition. In contrast, the triazole-thio group in may prioritize sulfur-mediated hydrophobic interactions. Graph set analysis (as per ) could clarify how these differences influence crystal packing or supramolecular aggregation.
Research Implications
The structural diversity among these analogs underscores the role of substituents in modulating pharmacokinetics and target affinity. For instance:
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological interactions, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on existing literature, highlighting key findings, case studies, and potential applications.
Chemical Structure and Properties
The compound features a unique combination of a dihydrobenzo[b][1,4]dioxin moiety and a thiazole ring substituted with a pyrimidine group. The molecular formula is , with a molecular weight of 356.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 356.39 g/mol |
| CAS Number | Not available |
| Purity | Not specified |
Antimicrobial Activity
Research indicates that derivatives of the dihydrobenzo[b][1,4]dioxin structure exhibit significant antimicrobial properties. For instance, compounds with similar scaffolds have been identified as potent inhibitors of DprE1, an essential enzyme for mycobacterial cell wall biosynthesis. This suggests that this compound may have potential as an antimycobacterial agent against tuberculosis .
Antitumor Activity
Compounds containing the dioxin moiety have been studied for their antitumor activities. Preliminary studies suggest that similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer pathways remain to be fully elucidated but show promise in early-stage research .
Enzyme Inhibition
The compound's structural features indicate potential for enzyme inhibition. Studies on related compounds have shown effectiveness in inhibiting key enzymes involved in various biological pathways. This could lead to applications in treating diseases where these enzymes play critical roles .
Case Study 1: DprE1 Inhibition
A study focused on the synthesis of 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamides demonstrated that these compounds exhibited potent DprE1 inhibition with good whole-cell antimycobacterial activity. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness against Mycobacterium tuberculosis .
Case Study 2: Antitumor Screening
Another research effort evaluated various derivatives of dioxin-containing compounds for their antitumor properties. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity against several cancer cell lines, suggesting that further exploration of this compound could yield promising therapeutic candidates .
Q & A
Q. What are the critical steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions starting from precursors like 2,3-dihydrobenzo[b][1,4]dioxin and pyrimidine derivatives. Key steps include:
- Acylation : Reacting thiol-containing intermediates with chloroacetamide derivatives under inert atmosphere (e.g., nitrogen) to form thioether linkages.
- Coupling Reactions : Using coupling agents like EDCI/HOBt for amide bond formation.
- Microwave-Assisted Synthesis : For accelerated reaction rates and improved yields (e.g., 15–20% yield enhancement compared to conventional heating) . Optimal conditions include refluxing in aprotic solvents (e.g., DMF or DCM) at 80–100°C and monitoring via TLC .
Q. Which analytical techniques are essential for characterizing the compound and intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural confirmation of the dihydrodioxin and pyrimidinyl-thiazole moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion at m/z 469.12) .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
Q. What solvents and catalysts are effective in its synthesis?
- Solvents : DMF for polar reactions, dichloromethane (DCM) for acylation, and ethanol for recrystallization .
- Catalysts : Anhydrous K₂CO₃ for deprotonation, and Pd/C for hydrogenation steps .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological activity?
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases or enzymes). For example, pyrimidinyl-thiazole derivatives show affinity for ATP-binding pockets .
- QSAR Models : Train models on analogs to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How to resolve low yields during the acylation step?
- Parameter Screening : Apply Design of Experiments (DoE) to optimize temperature, solvent ratio, and catalyst loading. For instance, a Central Composite Design (CCD) can identify interactions between variables .
- Impurity Analysis : Use LC-MS to detect side products (e.g., unreacted thiols) and adjust stoichiometry .
Q. How to address conflicting biological activity data across studies?
- Structural Comparison : Compare with analogs (e.g., pyrazolo-pyrimidine or oxadiazole derivatives) to identify activity-determining groups (see table below) .
- Assay Validation : Replicate assays under standardized conditions (e.g., cell line passage number, incubation time) .
| Analog | Key Structural Differences | Reported Activity |
|---|---|---|
| Thienopyrimidine Derivative | Lacks dihydrodioxin ring | Antiviral |
| Oxadiazole Compound | Replaces thiazole with oxadiazole | Antifungal |
Q. How to design derivatives for improved pharmacokinetic properties?
- Bioisosteric Replacement : Substitute the thiazole ring with 1,2,4-triazole to enhance solubility .
- Prodrug Strategies : Introduce ester groups at the acetamide moiety for better membrane permeability .
Q. What advanced techniques optimize reaction parameters systematically?
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., temperature vs. yield) to identify global optima .
- Machine Learning : Train algorithms on reaction databases (e.g., Reaxys) to predict optimal catalysts .
Q. How to validate molecular interactions using experimental data?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values) for target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Q. How to analyze regioselectivity in heterocyclic ring formation?
- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regiochemical outcomes (e.g., 6- vs. 7-membered ring formation) .
- Kinetic Studies : Monitor intermediates via in situ IR spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
